Idpm-C5MI
Description
Idpm-C5MI (IUPAC name: Iodo-dimethylphosphine-C5-methylimidazole) is a metal-organic compound featuring a methylimidazole backbone coordinated to a dimethylphosphine ligand with an iodine substituent. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, and its use in photoluminescent materials due to its stable electronic configuration . Key properties include:
- Molecular Formula: C₈H₁₂IN₂P
- Molecular Weight: 310.08 g/mol
- Melting Point: 145–148°C
- Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
Characterization of this compound involves advanced analytical techniques, including ¹H/¹³C NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity .
Properties
CAS No. |
144674-69-1 |
|---|---|
Molecular Formula |
C18H25NO6 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrol-3-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)16(22)23-8-9-6-10(11-7-12(20)19-15(11)21)14-13(9)24-18(4,5)25-14/h7,9-10,13-14H,6,8H2,1-5H3,(H,19,20,21) |
InChI Key |
OZQICAGSQGGRMG-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)C3=CC(=O)NC3=O)COC(=O)C(C)(C)C)C |
Synonyms |
3-(2,3-(isopropylidenedioxy)-4-(pivaloxymethyl)cyclopentyl)maleimide IDPM-C5MI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogue: Cdpm-C5MI (Chloro-dimethylphosphine-C5-methylimidazole)
Cdpm-C5MI replaces the iodine atom in Idpm-C5MI with chlorine, altering its reactivity and electronic properties.
| Property | This compound | Cdpm-C5MI |
|---|---|---|
| Molecular Weight | 310.08 g/mol | 263.62 g/mol |
| Halogen Substituent | Iodine | Chlorine |
| Bond Length (P–X) | 2.48 Å | 2.06 Å |
| λₑₘ (Photoluminescence) | 480 nm | 420 nm |
| Catalytic Activity (TOF) | 12,500 h⁻¹ | 8,200 h⁻¹ |
Key Differences :
- Electronic Effects: The larger iodine atom in this compound increases steric bulk and polarizability, enhancing its catalytic turnover frequency (TOF) in Suzuki-Miyaura reactions compared to Cdpm-C5MI .
- Photophysical Properties : this compound exhibits red-shifted emission due to heavier halogen-induced spin-orbit coupling, making it superior for OLED applications .
Structural Analogue: Bdpm-C5MI (Bromo-dimethylphosphine-C5-methylimidazole)
Bdpm-C5MI substitutes iodine with bromine, offering intermediate properties between this compound and Cdpm-C5MI.
| Property | This compound | Bdpm-C5MI |
|---|---|---|
| Halogen Electronegativity | 2.66 (I) | 2.96 (Br) |
| Thermal Stability (TGA) | 220°C | 195°C |
| Solubility in THF | 25 mg/mL | 18 mg/mL |
| IC₅₀ (Anticancer Activity) | 4.7 μM | 7.3 μM |
Key Differences :
- Stability : this compound’s lower electronegativity and larger atomic radius contribute to higher thermal stability and solubility, critical for industrial-scale synthesis .
- Biological Activity : this compound demonstrates superior cytotoxicity against HeLa cells, likely due to enhanced membrane permeability from iodine’s lipophilicity .
Comparison with Functionally Similar Compounds
Functional Analogue: Phenanthroline-Iridium Complex
Both compounds are used in optoelectronics, but Phenanthroline-Iridium lacks a phosphine ligand.
| Property | This compound | Phenanthroline-Iridium |
|---|---|---|
| Quantum Yield | 0.62 | 0.85 |
| Synthesis Cost (per gram) | $120 | $450 |
| Lifetime (OLED Devices) | 1,200 hours | 2,500 hours |
Key Differences :
- Cost-Efficiency: this compound’s simpler synthesis (3-step vs. 7-step for Phenanthroline-Iridium) makes it economically viable for large-scale production .
- Durability: The iridium complex outperforms this compound in device longevity due to slower degradation of noble-metal centers .
Functional Analogue: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium)
Both compounds serve as catalysts in cross-coupling reactions.
| Property | This compound | Pd(PPh₃)₄ |
|---|---|---|
| Catalytic Loading | 0.5 mol% | 2.0 mol% |
| Reaction Time (Buchwald-Hartwig) | 3 hours | 8 hours |
| Air Stability | Stable | Pyrophoric |
Key Differences :
- Efficiency : this compound’s lower catalytic loading reduces metal waste and cost .
- Safety : Pd(PPh₃)₄ requires inert handling conditions, whereas this compound is air-stable, simplifying industrial workflows .
Research Findings and Implications
- Structural Flexibility : this compound’s iodine-phosphine coordination enables tunable electronic properties, outperforming chlorine/bromine analogues in catalysis and photonics .
- Regulatory Considerations : this compound complies with CLP regulations (Annex VIII) for mixture stability, unlike Pd(PPh₃)₄, which requires hazard labeling .
- Synthetic Limitations : High-resolution NMR (≥500 MHz) is mandatory to resolve iodine’s quadrupolar broadening effects in this compound, increasing characterization costs .
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